4-Bromo-6-(trifluoromethyl)quinoline
CAS No.: 1070879-32-1
Cat. No.: VC21193241
Molecular Formula: C10H5BrF3N
Molecular Weight: 276.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1070879-32-1 |
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Molecular Formula | C10H5BrF3N |
Molecular Weight | 276.05 g/mol |
IUPAC Name | 4-bromo-6-(trifluoromethyl)quinoline |
Standard InChI | InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H |
Standard InChI Key | ZRNZIUQSTWFKRN-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br |
Canonical SMILES | C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
4-Bromo-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound based on the quinoline scaffold. The compound contains a bromine atom at the 4-position and a trifluoromethyl group (CF₃) at the 6-position. Its molecular formula is C₁₀H₅BrF₃N, with the quinoline ring system providing the basic framework for the molecule. The presence of both bromine and the trifluoromethyl group creates a unique electronic distribution within the molecule, affecting its reactivity and potential applications.
Physical Properties
The physical properties of 4-Bromo-6-(trifluoromethyl)quinoline are characterized by its halogenated nature and heterocyclic structure. The compound typically presents as a crystalline solid with a relatively high melting point due to the presence of the aromatic ring system. The bromine atom and trifluoromethyl group contribute to its lipophilicity, which influences its solubility profile, making it more soluble in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide than in aqueous media.
Synthetic Methodologies
General Synthetic Routes
The synthesis of 4-Bromo-6-(trifluoromethyl)quinoline typically involves multi-step reaction sequences. Common synthetic strategies include:
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Direct functionalization of quinoline derivatives through selective bromination at the 4-position of 6-(trifluoromethyl)quinoline.
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Construction of the quinoline ring system with pre-installed trifluoromethyl and bromine functionalities.
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Cross-coupling reactions followed by halogenation to introduce the bromine atom selectively.
Specific Synthetic Approaches
One prevalent approach involves the Skraup reaction or modified Skraup conditions using 4-trifluoromethylaniline derivatives as starting materials, followed by regioselective bromination. Alternative methods employ the Gould-Jacobs reaction or Conrad-Limpach synthesis to construct the quinoline scaffold with subsequent functionalization at the desired positions.
Chemical Reactivity
Halogen Reactivity
The bromine atom at the 4-position of 4-Bromo-6-(trifluoromethyl)quinoline demonstrates enhanced reactivity toward nucleophilic substitution reactions due to the electron-deficient nature of the quinoline ring system. This reactivity makes the compound a valuable synthetic intermediate for further functionalization through various reactions, including:
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Nucleophilic aromatic substitution reactions with oxygen, nitrogen, and sulfur nucleophiles.
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Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig protocols.
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Halogen-metal exchange reactions followed by electrophilic trapping.
Trifluoromethyl Group Influence
The trifluoromethyl group at the 6-position significantly influences the electronic properties of the quinoline system. This group exhibits strong electron-withdrawing characteristics, thereby:
Applications in Medicinal Chemistry
Structure-Activity Relationship Studies
The presence of both bromine and trifluoromethyl substituents provides opportunities for structure-activity relationship (SAR) studies. These functional groups can be modified or replaced to optimize biological activity, pharmacokinetic properties, and reduce potential toxicity. The bromine atom, in particular, serves as a reactive handle for diversification through various cross-coupling reactions, enabling the generation of compound libraries for biological screening.
Material Science Applications
Fluorinated Materials
The trifluoromethyl group in 4-Bromo-6-(trifluoromethyl)quinoline contributes to its potential applications in material science. Fluorinated aromatic compounds are valued in materials chemistry for their:
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Enhanced thermal stability compared to non-fluorinated analogs.
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Unique electronic properties that can influence charge transport in electronic devices.
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Surface properties, including hydrophobicity and oleophobicity.
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Interaction with electromagnetic radiation, particularly in optoelectronic applications.
Supramolecular Chemistry
The presence of bromine and fluorine atoms in 4-Bromo-6-(trifluoromethyl)quinoline enables participation in halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in crystal engineering and supramolecular chemistry. These interactions can influence:
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Crystal packing arrangements.
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Self-assembly processes.
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Host-guest complexation phenomena.
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Material properties at the macroscopic level.
Analytical Characterization
Spectroscopic Properties
4-Bromo-6-(trifluoromethyl)quinoline exhibits distinctive spectroscopic signatures that facilitate its identification and characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically shows characteristic aromatic signals for the quinoline protons, with the trifluoromethyl group appearing as a singlet in the ¹³C NMR spectrum and showing coupling with fluorine in ¹⁹F NMR.
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Infrared (IR) Spectroscopy: The compound displays characteristic absorption bands associated with the quinoline ring system, C-F stretching vibrations from the trifluoromethyl group, and C-Br stretching.
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Mass Spectrometry: The mass spectrum typically shows a molecular ion peak with distinctive isotope patterns due to the presence of bromine, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance.
Chromatographic Behavior
The lipophilic nature of 4-Bromo-6-(trifluoromethyl)quinoline influences its chromatographic behavior. In reversed-phase high-performance liquid chromatography (HPLC), the compound typically exhibits relatively long retention times, reflecting its hydrophobic character. This property can be advantageous for purification purposes and analytical method development.
Comparative Analysis with Related Compounds
Comparison with Other Halogenated Quinolines
Table 1 presents a comparative analysis of 4-Bromo-6-(trifluoromethyl)quinoline with structurally related halogenated quinoline derivatives:
Compound | Position of Bromine | Position of Trifluoromethyl | Key Differences in Properties |
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4-Bromo-6-(trifluoromethyl)quinoline | 4 | 6 | Reference compound |
4-Bromo-2-(trifluoromethyl)quinoline | 4 | 2 | Different electronic distribution affecting reactivity; altered lipophilicity profile |
2-Bromo-6-(trifluoromethyl)quinoline | 2 | 6 | Different reactivity pattern of bromine at 2-position; altered biological activity profile |
4-Chloro-6-(trifluoromethyl)quinoline | N/A (chlorine at 4) | 6 | Different reactivity of chlorine vs. bromine; typically more reactive in nucleophilic substitutions |
4-Bromo-6-fluoroquinoline | 4 | N/A (fluorine at 6) | Significantly different electronic effects; altered lipophilicity and biological properties |
Structure-Property Relationships
The position of substituents on the quinoline ring system significantly impacts the chemical, physical, and biological properties of these compounds. Specifically:
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Electron density distribution varies based on substituent positions, affecting electrophilic and nucleophilic reactivity patterns.
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Lipophilicity (logP values) changes with substituent positioning, influencing solubility, membrane permeability, and potential biological activities.
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Molecular recognition patterns, important for biological target binding, are altered by positional isomerism of the substituents.
Research Challenges and Future Directions
Synthetic Challenges
Despite its potential utility, several challenges exist in the synthesis and application of 4-Bromo-6-(trifluoromethyl)quinoline:
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Regioselectivity in bromination reactions can be challenging, often requiring protecting group strategies or specific reaction conditions.
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Introduction of the trifluoromethyl group directly onto the quinoline ring system presents synthetic difficulties, often necessitating the use of trifluoromethylated starting materials.
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Scaling up reactions for industrial applications may present additional challenges related to safety, cost, and environmental considerations.
Future Research Directions
Emerging research directions for 4-Bromo-6-(trifluoromethyl)quinoline include:
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Development of more efficient, environmentally friendly synthetic routes, possibly employing flow chemistry techniques or catalytic methods.
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Expanded exploration of its potential as a building block in medicinal chemistry, particularly in the context of multi-target drug design.
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Investigation of its utility in materials science, especially in optoelectronic applications leveraging the unique electronic properties conferred by the bromine and trifluoromethyl substituents.
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Computational studies to better understand its electronic structure and predict reactivity patterns and potential biological interactions.
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